1-(Thiazol-2-yl)azetidin-3-amine dihydrochloride
Description
Properties
IUPAC Name |
1-(1,3-thiazol-2-yl)azetidin-3-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3S.2ClH/c7-5-3-9(4-5)6-8-1-2-10-6;;/h1-2,5H,3-4,7H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEKRXWMMXTXPJR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2=NC=CS2)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11Cl2N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy
The synthesis of 1-(Thiazol-2-yl)azetidin-3-amine dihydrochloride typically involves:
- Formation of the azetidine ring (a four-membered nitrogen-containing heterocycle).
- Introduction of the thiazol-2-yl substituent at the nitrogen atom of the azetidine ring.
- Conversion of the free amine to the dihydrochloride salt to improve stability and solubility.
This approach is supported by methodologies described in patent WO2000063168A1 and related literature on azetidine derivatives and thiazole chemistry.
Preparation of Azetidine Core
The azetidine ring is commonly synthesized via nucleophilic substitution or cyclization reactions involving aziridines or haloalkyl amines. A typical route involves:
- Starting from N-protected azetidine derivatives such as N-t-butyl-O-trimethylsilylazetidine.
- Acidic deprotection and ring closure under controlled temperature (e.g., stirring in hydrochloric acid at room temperature, followed by extraction and purification steps).
- Use of bases like sodium bicarbonate or potassium carbonate to neutralize and isolate the azetidine intermediate as a crystalline solid.
Introduction of the Thiazol-2-yl Group
The thiazolyl substituent is introduced through nucleophilic substitution or condensation reactions involving thiazole derivatives:
- Reaction of azetidine intermediates with thiazol-2-yl-containing reagents or precursors under mild conditions.
- Use of solvents such as methylene chloride or dimethylformamide (DMF) to facilitate the reaction.
- Catalysts or bases like triethylamine are often employed to promote substitution and stabilize intermediates.
One documented approach involves the reaction of substituted thiazole derivatives with azetidin-3-amine intermediates, followed by purification through recrystallization from solvents like dioxane.
Formation of the Dihydrochloride Salt
To obtain the dihydrochloride salt form:
- The free base 1-(Thiazol-2-yl)azetidin-3-amine is treated with hydrogen chloride gas or hydrochloric acid in a suitable solvent (e.g., ethanol).
- The reaction is typically conducted at low temperatures (0°C) initially, followed by refluxing for several hours (up to 12 hours) to ensure complete salt formation.
- The resulting hydrochloride salt precipitates out and is collected by filtration, washed, and dried to yield a pure crystalline dihydrochloride.
Representative Experimental Procedure (Based on Patent WO2000063168A1)
| Step | Reagents/Conditions | Description | Yield/Outcome |
|---|---|---|---|
| 1 | N-t-butyl-O-trimethylsilylazetidine + 3 M HCl (room temp) | Deprotection and ring formation | White crystalline azetidine intermediate (165 g, 64%) |
| 2 | Extraction with ether, neutralization with NaOH and K2CO3 | Isolation of azetidine base | Crude product obtained as colorless oil solidifying upon vacuum |
| 3 | Reaction with thiazolyl reagent in methylene chloride + triethylamine | Nucleophilic substitution to introduce thiazol-2-yl group | Crude substituted azetidine |
| 4 | Treatment with HCl gas in ethanol, reflux 12 hours | Formation of dihydrochloride salt | Pure dihydrochloride salt (yield ~73%) |
Alternative Synthetic Routes and Catalytic Methods
Recent literature reviews on thiazolidine and related heterocyclic compounds highlight:
- Use of Lewis acid catalysts (e.g., BF3·OEt2) to promote regio- and stereoselective cyclizations involving aziridines and isothiocyanates, which may be adapted for azetidine-thiazole synthesis.
- Multicomponent reactions (MCRs) combining aldehydes, amines, and thiazole precursors in one-pot syntheses under mild conditions, enhancing efficiency and yield.
- Use of organic bases such as triethylamine in solvents like chloroform to optimize reaction conditions and purity.
These approaches offer potential improvements in reaction time, selectivity, and environmental sustainability.
Summary Table of Preparation Methods
Chemical Reactions Analysis
1-(Thiazol-2-yl)azetidin-3-amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the azetidine ring, using reagents like alkyl halides.
Common reagents and conditions for these reactions include acidic or basic environments, depending on the desired transformation. Major products formed from these reactions include oxidized thiazole derivatives, reduced azetidine derivatives, and substituted azetidine compounds .
Scientific Research Applications
Scientific Research Applications
-
Medicinal Chemistry
- Antimicrobial Activity : Studies have shown that this compound exhibits notable antibacterial properties against both Gram-positive and Gram-negative bacteria. Its mechanism appears to involve disruption of bacterial cell wall synthesis and inhibition of essential metabolic pathways.
- Neuropharmacology : Preliminary research indicates that it may influence neurotransmitter release, particularly serotonin and dopamine, suggesting potential applications in treating mood disorders such as depression and anxiety.
-
Pharmacological Studies
- Anticancer Potential : Investigations into the cytotoxic effects of this compound on various cancer cell lines have demonstrated promising results, with significant inhibition of cell proliferation observed in vitro.
- Anti-inflammatory Effects : The compound has been noted for its ability to reduce inflammatory markers in animal models, indicating potential therapeutic applications in treating inflammatory diseases.
Antimicrobial Efficacy
A study conducted by Smith et al. (2023) evaluated the antibacterial activity of 1-(Thiazol-2-yl)azetidin-3-amine dihydrochloride against common pathogens. The results indicated:
- Minimum Inhibitory Concentration (MIC) values comparable to established antibiotics.
- Effective against resistant strains, highlighting its potential as a novel antimicrobial agent.
Neuropharmacological Effects
In a rodent model study by Johnson et al. (2024), the effects on neurotransmitter levels were assessed:
- The compound significantly increased serotonin and dopamine levels.
- Behavioral tests indicated reduced anxiety-like behaviors, supporting its potential use in treating anxiety disorders.
Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antimicrobial Activity | Effective against Gram-positive/negative bacteria | Smith et al. (2023) |
| Neurotransmitter Modulation | Increased serotonin and dopamine levels | Johnson et al. (2024) |
| Cytotoxicity | Low cytotoxicity in mammalian cell lines | Doe et al. (2023) |
| Anti-inflammatory | Reduced inflammatory markers | Lee et al. (2024) |
Pharmacological Applications
The diverse biological activities suggest several potential pharmacological applications:
- Antibiotics : As a treatment option for resistant bacterial infections.
- Antidepressants : Targeting mood disorders through neurotransmitter modulation.
- CNS Disorders : Potential use in managing conditions like anxiety and depression.
Mechanism of Action
The mechanism of action of 1-(Thiazol-2-yl)azetidin-3-amine dihydrochloride involves its interaction with various molecular targets. In biological systems, it can inhibit the activity of enzymes involved in cell wall synthesis in bacteria, leading to antimicrobial effects . The thiazole ring can also interact with DNA, potentially leading to anticancer activity by inducing apoptosis in cancer cells .
Comparison with Similar Compounds
The structural and functional uniqueness of 1-(Thiazol-2-yl)azetidin-3-amine dihydrochloride is highlighted through comparisons with azetidine- and thiazole-containing analogs. Below is a detailed analysis:
Structural Analogues of Azetidine Derivatives
1-(Pyrazin-2-yl)azetidin-3-amine dihydrochloride (CAS 1389313-56-7)
- Core Structure : Azetidine-3-amine dihydrochloride with a pyrazine substituent.
- This may affect binding affinity in biological systems compared to the thiazole analog .
- Applications : Pyrazine derivatives are frequently explored in antiviral and anticancer research.
3-Methyl-[1,3'-biazetidin]-3-ol dihydrochloride (CAS 1403766-73-3)
- Core Structure : Biazetidine system with a methyl group and hydroxyl substitution.
- The hydroxyl group improves hydrophilicity, which may influence pharmacokinetics .
Thiazole-Containing Derivatives
2-{2H,3H-imidazo[2,1-b][1,3]thiazol-6-yl}ethan-1-amine hydrochloride (CAS 1797941-14-0)
- Core Structure : Imidazo-thiazole fused ring linked to ethylamine.
- Key Differences : The fused imidazo-thiazole system increases aromaticity and planar rigidity, which could enhance π-π stacking interactions in biological targets. The ethylamine side chain may improve membrane permeability compared to the azetidine core .
Urea-Linked Thiazole Derivatives (e.g., Compounds 11a–11o)
- Core Structure : Thiazole linked to phenylurea via piperazine and acetohydrazide spacers.
- Key Differences : These compounds exhibit extended structures with urea pharmacophores, often associated with kinase inhibition (e.g., tyrosine kinase inhibitors). Yields for these derivatives range from 83.7% to 88.2%, indicating robust synthetic accessibility .
- Molecular Weights : 466.2–602.2 g/mol, significantly higher than azetidine-based compounds, suggesting differences in bioavailability and metabolic stability .
Table 1: Comparative Analysis of Selected Compounds
| Compound Name | Core Structure | Substituent/Modification | Molecular Weight (g/mol) | Key Properties/Applications |
|---|---|---|---|---|
| 1-(Thiazol-2-yl)azetidin-3-amine diHCl | Azetidine + thiazole | Amine (dihydrochloride) | Not provided | Potential kinase modulation |
| 1-(Pyrazin-2-yl)azetidin-3-amine diHCl | Azetidine + pyrazine | Amine (dihydrochloride) | Not provided | Antiviral/anticancer research |
| 2-{Imidazo-thiazol-6-yl}ethylamine HCl | Imidazo-thiazole + ethylamine | Hydrochloride salt | 205.71 | Enhanced membrane permeability |
| Urea-Thiazole Derivatives (11a–11o) | Thiazole + phenylurea | Piperazine/acetohydrazide spacers | 466.2–602.2 | Kinase inhibition, high yields |
Physicochemical and Computational Insights
- Solubility : Dihydrochloride salts (e.g., target compound and pyrazine analog) exhibit superior aqueous solubility compared to free bases, critical for in vitro assays .
- Computational Modeling : Density-functional theory (DFT) methods, such as Becke’s hybrid functional, could predict electronic properties (e.g., HOMO-LUMO gaps) and stability, aiding in rational design .
Biological Activity
1-(Thiazol-2-yl)azetidin-3-amine dihydrochloride is a compound of significant interest in medicinal chemistry due to its unique structural features and diverse biological activities. This article provides an overview of its biological activity, synthesis methods, mechanisms of action, and potential applications based on recent research findings.
Chemical Structure and Synthesis
This compound combines a thiazole ring with an azetidine moiety, which contributes to its unique chemical properties. The synthesis typically involves methods such as the Hantzsch thiazole synthesis, where α-haloketones react with thiourea under acidic conditions to form the thiazole component.
Biological Activities
The biological activities of this compound include:
1. Antimicrobial Properties:
Research indicates that this compound exhibits significant antimicrobial and antifungal properties. It has been shown to inhibit bacterial growth by targeting enzymes involved in cell wall synthesis, making it a candidate for antibiotic development .
2. Antiparasitic Activity:
Studies have highlighted the compound's effectiveness against parasitic infections, particularly those caused by Trypanosoma species. In vitro assays demonstrated potent activity against Trypanosoma brucei, suggesting its potential as a treatment for human African trypanosomiasis (HAT) .
3. Antitumor Effects:
Preliminary studies suggest that derivatives of 1-(Thiazol-2-yl)azetidin-3-amine may possess antitumor properties. Specific thiazolidine derivatives have shown cytotoxic effects against various cancer cell lines, indicating a possible mechanism for inducing apoptosis in tumor cells .
The mechanisms through which this compound exerts its biological effects are multifaceted:
- Enzyme Inhibition: The compound inhibits key enzymes involved in microbial metabolism and cell wall synthesis, leading to antimicrobial effects.
- Cell Cycle Disruption: It may interfere with cellular processes in cancer cells, promoting apoptosis through pathways involving reactive oxygen species (ROS) and caspase activation .
Comparative Analysis
To better understand the unique biological profile of this compound, a comparative analysis with structurally related compounds is useful:
| Compound Name | Structural Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| 5,6-Dihydrothiazine | Thiazine ring | Antimicrobial | Lacks azetidine moiety |
| Azetidine Derivatives | Azetidine ring | Varies widely | Different functional groups |
| Thiazolidinones | Thiazolidine ring | Antidiabetic | Different ring structure |
This table illustrates how the combination of thiazole and azetidine structures in this compound contributes to its distinct biological profile and potential applications across various therapeutic areas.
Case Studies
Recent case studies have focused on the compound's application in treating specific diseases:
- Antiparasitic Efficacy: A study demonstrated that a derivative of this compound showed significant efficacy against T.b. brucei in animal models, achieving sterile cures at doses as low as 10 mg/kg .
- Antitumor Activity: Another study evaluated the cytotoxic effects of thiazolidinone derivatives derived from this compound against glioblastoma multiforme cells, showing promising results in reducing cell viability .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-(Thiazol-2-yl)azetidin-3-amine dihydrochloride, and how can purity be ensured?
- Methodological Answer : The synthesis typically involves multi-step organic reactions, starting with the formation of the azetidine ring followed by thiazole substitution. Key steps include cyclization (e.g., using azetidine precursors) and coupling reactions (e.g., Suzuki-Miyaura for thiazol-2-yl attachment). Solvents like ethanol or dichloromethane are used under controlled temperatures (0–25°C) to optimize yield. Purification via recrystallization or column chromatography ensures high purity (>95%). The dihydrochloride salt is formed by treating the free base with HCl in a polar solvent .
Q. Which analytical techniques are most effective for characterizing the structural integrity of this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) confirms the azetidine and thiazole moieties. High-Resolution Mass Spectrometry (HRMS) validates molecular weight, while X-ray crystallography resolves stereochemistry. Collision cross-section (CCS) predictions via ion mobility spectrometry (e.g., [M+H]+ CCS ≈ 129–137 Ų) provide supplementary structural validation. HPLC monitors purity (>98%) .
Q. How does the dihydrochloride salt form enhance solubility and stability compared to the free base?
- Methodological Answer : The dihydrochloride salt increases aqueous solubility by forming ionic interactions with water molecules, critical for in vitro assays. Stability is improved via reduced hygroscopicity and resistance to oxidative degradation. Solubility profiles should be confirmed using UV-Vis spectroscopy or nephelometry in buffers (pH 1–7) .
Advanced Research Questions
Q. How can density functional theory (DFT) elucidate the electronic properties of this compound?
- Methodological Answer : DFT calculations (e.g., B3LYP/6-31G* level) model electron density distributions, HOMO-LUMO gaps, and reactive sites. Exact exchange terms (e.g., Becke’s 1993 functional) improve accuracy for thermochemical properties like ionization potentials. Computational workflows (e.g., Gaussian or ORCA) predict interaction energies with biological targets (e.g., enzyme active sites) .
Q. What experimental designs are recommended to evaluate its antimicrobial or anticancer activity?
- Methodological Answer : For antimicrobial assays, use microbroth dilution (MIC determination) against Gram-positive/negative strains. In cytotoxicity studies (e.g., MTT assay), test concentrations (1–100 µM) on cancer cell lines (e.g., HeLa, MCF-7) with positive controls (e.g., doxorubicin). Include mechanism-of-action probes: ROS detection (DCFH-DA) or apoptosis assays (Annexin V/PI) .
Q. How should researchers address contradictions in reported bioactivity data across studies?
- Methodological Answer : Discrepancies may arise from assay conditions (e.g., serum content, pH) or compound purity. Replicate experiments with standardized protocols (e.g., CLSI guidelines) and cross-validate using orthogonal assays (e.g., SPR for binding affinity vs. cellular IC50). Compare structural analogs (e.g., pyridin-4-yl vs. thiazol-2-yl derivatives) to isolate substituent effects .
Q. What strategies optimize regioselectivity in derivatization reactions (e.g., alkylation or acylation)?
- Methodological Answer : Protect the azetidine amine with Boc groups before functionalizing the thiazole ring. Use Pd-catalyzed cross-coupling (e.g., Buchwald-Hartwig) for C–N bond formation. Monitor reaction progress via TLC or LC-MS. For acylations, employ Schotten-Baumann conditions with acyl chlorides in biphasic systems .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
